molecular formula C19H27ClN4O2 B7161675 N-[1-(4-chlorophenyl)pyrrolidin-3-yl]-3-morpholin-4-ylpyrrolidine-1-carboxamide

N-[1-(4-chlorophenyl)pyrrolidin-3-yl]-3-morpholin-4-ylpyrrolidine-1-carboxamide

Cat. No.: B7161675
M. Wt: 378.9 g/mol
InChI Key: OZEPHKLSWHHBGL-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)pyrrolidin-3-yl]-3-morpholin-4-ylpyrrolidine-1-carboxamide: is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a morpholine ring, and a chlorophenyl group

Properties

IUPAC Name

N-[1-(4-chlorophenyl)pyrrolidin-3-yl]-3-morpholin-4-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN4O2/c20-15-1-3-17(4-2-15)23-7-5-16(13-23)21-19(25)24-8-6-18(14-24)22-9-11-26-12-10-22/h1-4,16,18H,5-14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEPHKLSWHHBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)N2CCC(C2)N3CCOCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)pyrrolidin-3-yl]-3-morpholin-4-ylpyrrolidine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the chlorophenyl group and the morpholine ring. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)pyrrolidin-3-yl]-3-morpholin-4-ylpyrrolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation and other substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine gas). The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(4-chlorophenyl)pyrrolidin-3-yl]-3-morpholin-4-ylpyrrolidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)pyrrolidin-3-yl]-3-morpholin-4-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular signaling pathways. This interaction can lead to various biological effects, such as changes in gene expression, protein synthesis, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[1-(4-chlorophenyl)pyrrolidin-3-yl]-3-morpholin-4-ylpyrrolidine-1-carboxamide include other pyrrolidine derivatives and morpholine-containing compounds. Examples include:

  • N-[[1-(4-chlorophenyl)pyrrolidin-3-yl]methyl]-5-methylfuran-2-carboxamide
  • N-[1-(4-chlorophenyl)pyrrolidin-3-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide

Uniqueness

What sets this compound apart from similar compounds is its unique combination of structural features, which confer specific chemical and biological properties

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